1-Chloro-5-isocyanatopentane
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Overview
Description
1-Chloro-5-isocyanatopentane is an organic compound with the molecular formula C6H10ClNO. It is characterized by the presence of both a chloro group and an isocyanate group attached to a pentane chain.
Preparation Methods
1-Chloro-5-isocyanatopentane can be synthesized through several routes. One common method involves the reaction of 5-chloropentanol with phosgene to produce 5-chloropentyl chloroformate, which is then treated with ammonia to yield this compound . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and specific solvents can further enhance the reaction rates and selectivity .
Chemical Reactions Analysis
1-Chloro-5-isocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as alcohols or amines, to form urethanes or ureas.
Polymerization: The isocyanate group can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-5-isocyanatopentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the production of polyurethanes, which are important materials in the manufacture of foams, coatings, and elastomers.
Biological Studies: It serves as a reagent in the modification of biomolecules, aiding in the study of protein functions and interactions.
Mechanism of Action
The mechanism of action of 1-chloro-5-isocyanatopentane primarily involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urethane or urea linkages . The chloro group can also undergo nucleophilic substitution, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
1-Chloro-5-isocyanatopentane can be compared with other similar compounds such as:
1-Chloro-5-iodopentane: This compound contains an iodine atom instead of an isocyanate group, making it less reactive towards nucleophiles but useful in halogen exchange reactions.
1-Chloro-5-methoxypentan-3-one: This compound has a methoxy group and a ketone functionality, offering different reactivity patterns compared to this compound.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-5-isocyanatopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-4-2-1-3-5-8-6-9/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFXPKHUSVOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600299 |
Source
|
Record name | 1-Chloro-5-isocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-92-1 |
Source
|
Record name | 1-Chloro-5-isocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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